Hydrogen-Bond Acceptor Capacity: Morpholinosulfonyl vs. Methanesulfonyl and Diethylsulfamoyl Analogs
The morpholinosulfonyl group contributes an additional oxygen atom in the morpholine ring, increasing the total hydrogen-bond acceptor (HBA) count relative to analogous methanesulfonyl and diethylsulfamoyl derivatives. The target compound 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide possesses 8 HBA sites (two sulfonyl oxygens, one morpholine ring oxygen, two furan oxygens, two amide carbonyl oxygens, one benzothiazole nitrogen), whereas the methanesulfonyl analog (5-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide) has only 6 HBA sites due to the absence of the morpholine oxygen. The diethylsulfamoyl analog (5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide, CAS 865592-25-2) likewise lacks the morpholine ring oxygen and provides only 7 HBA sites. This difference in HBA count directly impacts aqueous solubility and potential target-ligand hydrogen-bond network formation .
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 8 HBA sites |
| Comparator Or Baseline | 5-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide: 6 HBA sites; 5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide (CAS 865592-25-2): 7 HBA sites |
| Quantified Difference | +2 HBA vs. methanesulfonyl analog; +1 HBA vs. diethylsulfamoyl analog |
| Conditions | Structural analysis based on chemical composition; HBA count derived from oxygen and nitrogen atom enumeration in the molecular formula |
Why This Matters
Higher HBA count correlates with improved aqueous solubility and the potential for more extensive hydrogen-bond networks with biological targets, which is a critical parameter in early-stage drug candidate selection.
